TP-004
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Overview
Description
TP-004 is a potent and reversible inhibitor of methionine aminopeptidase 2 (MetAP2), with an inhibitory concentration (IC50) of 6 nanomolar . Methionine aminopeptidase 2 is an enzyme involved in the removal of the amino-terminal methionine from nascent proteins, which is crucial for protein maturation and function . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of cancer and other proliferative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TP-004 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: TP-004 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
TP-004 has a wide range of scientific research applications, including:
Mechanism of Action
TP-004 exerts its effects by reversibly inhibiting methionine aminopeptidase 2. This enzyme is responsible for the removal of the amino-terminal methionine from nascent proteins, a crucial step in protein maturation . By inhibiting this enzyme, this compound disrupts protein maturation and function, leading to the inhibition of cell proliferation . The molecular targets and pathways involved include the methionine aminopeptidase 2 enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Fumagillin: Another inhibitor of methionine aminopeptidase 2, but with a different chemical structure and potency.
TNP-470: A synthetic analog of fumagillin with enhanced stability and potency.
Beloranib: A methionine aminopeptidase 2 inhibitor used in the treatment of obesity.
Uniqueness of TP-004: this compound is unique due to its high potency and reversible inhibition of methionine aminopeptidase 2, making it a valuable tool for research and potential therapeutic applications . Its reversible nature allows for better control over its inhibitory effects, reducing the risk of prolonged enzyme inhibition .
Properties
IUPAC Name |
(3R)-1-[4-methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c1-9-13(6-21-16(23-9)25-3-2-11(26)8-25)12-4-10(17(18,19)20)5-15-14(12)7-22-24-15/h4-7,11,26H,2-3,8H2,1H3,(H,22,24)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTAEJNPQLMGDJ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CCC(C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C2=C3C=NNC3=CC(=C2)C(F)(F)F)N4CC[C@H](C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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